An In-depth Technical Guide to 3-Bromo-N-ethylaniline: Chemical Properties and Structure
An In-depth Technical Guide to 3-Bromo-N-ethylaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for 3-Bromo-N-ethylaniline. This document is intended to serve as a valuable resource for professionals in research and development, particularly those involved in drug discovery and organic synthesis.
Chemical Identity and Structure
3-Bromo-N-ethylaniline is an aromatic organic compound belonging to the family of halogenated anilines. Its structure consists of a benzene ring substituted with a bromine atom at the meta-position (position 3) and an ethylamino group.
Key Structural Information:
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IUPAC Name: 3-bromo-N-ethylaniline[1]
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Molecular Formula: C₈H₁₀BrN[1]
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CAS Number: 398151-69-4[1]
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SMILES String: CCNC1=CC(=CC=C1)Br[1]
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InChI Key: KBCJPWUCWTXJEW-UHFFFAOYSA-N[1]
Caption: 2D structure of 3-Bromo-N-ethylaniline.
Physicochemical Properties
| Property | Value (3-Bromo-N-ethylaniline) | Value (3-Bromo-N-methylaniline - for reference) |
| Molecular Weight | 200.08 g/mol [1] | 186.05 g/mol [2] |
| Melting Point | Data not available | Not specified |
| Boiling Point | Data not available | 253 °C (lit.) |
| Density | Data not available | 1.461 g/mL at 25 °C (lit.) |
| Solubility | Expected to be slightly soluble in water and soluble in common organic solvents. | Soluble in organic solvents.[3] |
Experimental Protocols
Synthesis of 3-Bromo-N-ethylaniline
A common synthetic route to N-alkylanilines involves the alkylation of the corresponding aniline. A plausible synthesis for 3-Bromo-N-ethylaniline would involve the N-alkylation of 3-bromoaniline with an ethylating agent.
Reaction:
3-Bromoaniline + Ethylating Agent → 3-Bromo-N-ethylaniline
Illustrative Experimental Protocol (Adapted from general N-alkylation procedures):
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Reaction Setup: To a solution of 3-bromoaniline (1 equivalent) in a suitable solvent (e.g., acetonitrile, DMF) in a round-bottom flask, add a base (e.g., potassium carbonate, 1.5-2 equivalents).
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Addition of Alkylating Agent: Add an ethylating agent such as ethyl iodide or diethyl sulfate (1.1-1.5 equivalents) dropwise to the stirred reaction mixture at room temperature.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction mixture is typically heated to a moderate temperature (e.g., 50-80 °C) to facilitate the reaction.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
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Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure 3-Bromo-N-ethylaniline.
Caption: A generalized workflow for the synthesis of 3-Bromo-N-ethylaniline.
Analytical Methods
The characterization and purity assessment of 3-Bromo-N-ethylaniline can be performed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.
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Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the N-H and C-N stretching vibrations.
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High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the synthesized compound.
Reactivity and Stability
Halogenated anilines, including 3-Bromo-N-ethylaniline, exhibit reactivity characteristic of both anilines and aryl halides.
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Amino Group Reactivity: The nitrogen atom's lone pair of electrons makes the amino group nucleophilic and basic. It can undergo reactions such as acylation, alkylation, and diazotization.
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Aromatic Ring Reactivity: The bromine atom and the ethylamino group influence the reactivity of the benzene ring towards electrophilic aromatic substitution. The ethylamino group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The overall substitution pattern will be a result of the combined effects of these two substituents.
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Stability: Bromoanilines are generally stable under standard conditions but can be sensitive to light and may discolor over time due to oxidation. They are also known to be unstable in strong acidic or alkaline solutions.
Biological Activity and Drug Development Relevance
While specific biological activities for 3-Bromo-N-ethylaniline are not extensively documented, substituted anilines are a common structural motif in many biologically active compounds and serve as important intermediates in the synthesis of pharmaceuticals.
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Scaffold for Drug Discovery: The bromoaniline scaffold can be readily modified through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the bromine position and derivatization of the amino group, allowing for the generation of diverse chemical libraries for drug screening.
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Potential for Bioactivity: The presence of the bromine atom can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing binding affinity to biological targets or altering metabolic stability.
Caption: Logical relationship of 3-Bromo-N-ethylaniline's properties and applications.
